molecular formula C31H31N3O5 B10880524 2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione

2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B10880524
M. Wt: 525.6 g/mol
InChI Key: IQAODHTYAWLTAS-UHFFFAOYSA-N
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Description

2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-diethoxyphenethylamine with a quinazolinone derivative, followed by a series of cyclization and functional group transformations to introduce the isoindole moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[3-(3,4-DIETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of isoindole and quinazoline moieties makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C31H31N3O5

Molecular Weight

525.6 g/mol

IUPAC Name

2-[3-[3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C31H31N3O5/c1-3-38-26-16-15-21(20-27(26)39-4-2)17-19-33-28(32-25-13-8-7-12-24(25)31(33)37)14-9-18-34-29(35)22-10-5-6-11-23(22)30(34)36/h5-8,10-13,15-16,20H,3-4,9,14,17-19H2,1-2H3

InChI Key

IQAODHTYAWLTAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)OCC

Origin of Product

United States

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